molecular formula C12H16ClNO3 B1183727 N-(5-chloro-2-ethoxybenzyl)alanine

N-(5-chloro-2-ethoxybenzyl)alanine

Cat. No.: B1183727
M. Wt: 257.714
InChI Key: FXSRHRGXUOKDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-ethoxybenzyl)alanine is a chemical compound offered for research applications. While specific data for this alanine derivative is being characterized, it is structurally analogous to the well-documented research compound N-(5-chloro-2-ethoxybenzyl)-beta-alanine (Vitas-M Lab ID: STL231978) . This related beta-alanine compound is explicitly utilized in biological screening and lead optimization programs within pharmaceutical research . Researchers may investigate the alanine variant for similar purposes, exploring its potential as a building block or intermediate in medicinal chemistry. The compound is supplied as a dry powder and is intended for use in a controlled laboratory environment only . This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.714

IUPAC Name

2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-10(13)6-9(11)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16)

InChI Key

FXSRHRGXUOKDHK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alanine-Based Derivatives

  • N-(Glycine)- and N-(Alanine)-sulfonamides (GSS, ASS): These compounds, studied in the context of COVID-19 therapeutics, share the amino acid backbone with N-(5-chloro-2-ethoxybenzyl)alanine. Molecular docking simulations revealed that GSS and ASS form hydrogen bonds with SARS-CoV-2 spike protein (7ACD), exhibiting binding affinities comparable to sulfa drugs like sulfadiazine (SDA) . However, the ethoxy and chloro substituents in the target compound may enhance lipophilicity and receptor-binding specificity compared to simpler alanine derivatives.

Sulfonamide Drugs (SDA, SAC, STZ)

Sulfadiazine (SDA) and sulfathiazole (STZ) are sulfonamide antibiotics with structural divergence from the target compound. While SDA/STZ rely on sulfonamide (-SO₂NH₂) groups for activity, this compound utilizes an alanine-carboxylic acid group. Despite differing functional groups, both classes exhibit hydrogen-bonding capabilities, suggesting overlapping mechanisms in targeting microbial or viral proteins .

Chlorinated Benzylamine Derivatives

  • N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine: This compound shares the benzylamine core and ethoxy substituent but differs in its nitro (-NO₂) and chloroethyl (-CH₂CH₂Cl) groups.

Substrate Analogues (Amino Acids and Benzoic Acids)

Compounds like 2-amino-3-chlorobenzoic acid () feature chloro and amino groups on aromatic rings but lack the amino acid moiety. Such analogues highlight the importance of the alanine residue in this compound for interactions with biological targets, such as enzyme active sites or protein receptors .

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Functional Groups Molecular Weight Biological Activity (Binding Affinity, kcal/mol) Reference
This compound -Cl, -OCH₂CH₃, -COOH (Alanine) ~257.7* Not reported (inferred from analogues) N/A
GSS (N-(Glycine)-sulfonamide) -SO₂NH₂, Glycine backbone ~250–300* -7.2 (7ACD docking)
ASS (N-(Alanine)-sulfonamide) -SO₂NH₂, Alanine backbone ~264–314* -6.9 (7ACD docking)
Sulfadiazine (SDA) -SO₂NH₂, Pyrimidine ring 250.3 -6.5 (7ACD docking)
2-Amino-3-chlorobenzoic acid -Cl, -NH₂, -COOH 171.6 Substrate analogue (no activity reported)
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine -Cl, -OCH₂CH₃, -NO₂ 258.7 Not reported (structural reactivity focus)

*Estimated based on structural similarity.

Mechanistic and Pharmacological Insights

  • Antiviral Potential: GSS and ASS demonstrated hydrogen bonding with SARS-CoV-2 spike protein, suggesting that this compound’s ethoxy and chloro groups could enhance hydrophobic interactions with viral receptors .
  • Solubility: The carboxylic acid group in alanine derivatives improves aqueous solubility relative to purely aromatic compounds like 2-amino-3-chlorobenzoic acid .

Preparation Methods

Synthesis of 5-Chloro-2-ethoxybenzyl Chloride

The benzyl halide precursor is synthesized via chlorination of 5-chloro-2-ethoxybenzyl alcohol using thionyl chloride (SOCl₂) or triphosgene. Triphosgene offers safer handling and higher selectivity, as demonstrated in N-carboxyanhydride (NCA) syntheses:

5-Chloro-2-ethoxybenzyl alcohol+triphosgeneTHF, 0–25°C5-Chloro-2-ethoxybenzyl chloride+CO2+HCl\text{5-Chloro-2-ethoxybenzyl alcohol} + \text{triphosgene} \xrightarrow{\text{THF, 0–25°C}} \text{5-Chloro-2-ethoxybenzyl chloride} + \text{CO}_2 + \text{HCl}

Propylene oxide (PO) scavenges HCl in situ, preventing decomposition of acid-sensitive intermediates.

Alkylation of Alanine

Alanine’s amine is alkylated under Schlenk conditions to exclude moisture:

  • Protection : Alanine’s carboxylic acid is converted to a methyl ester using thionyl chloride/methanol.

  • Reaction : The methyl ester reacts with 5-chloro-2-ethoxybenzyl chloride in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as base:

H₂N-CH(CH₃)-COOCH₃+Ar-CH₂ClK₂CO₃, THFAr-CH₂-NH-CH(CH₃)-COOCH₃+KCl\text{H₂N-CH(CH₃)-COOCH₃} + \text{Ar-CH₂Cl} \xrightarrow{\text{K₂CO₃, THF}} \text{Ar-CH₂-NH-CH(CH₃)-COOCH₃} + \text{KCl}

  • Deprotection : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran/water.

Key Data :

ParameterValue
Yield (alkylation)72–85%
Reaction Time12–18 h
PurificationSilica chromatography

Reductive Amination Pathway

Aldehyde Synthesis

5-Chloro-2-ethoxybenzaldehyde is prepared via oxidation of 5-chloro-2-ethoxybenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Imine Formation and Reduction

Alanine’s methyl ester reacts with the aldehyde in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine:

RCHO+H₂N-CH(CH₃)-COOCH₃NaBH₃CN, MeOHR-CH₂-NH-CH(CH₃)-COOCH₃\text{RCHO} + \text{H₂N-CH(CH₃)-COOCH₃} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{R-CH₂-NH-CH(CH₃)-COOCH₃}

Optimization Note : Maintaining pH 4–5 with acetic acid ensures selective reduction without ester hydrolysis.

Comparative Performance :

MethodYieldStereopurityByproducts
Alkylation78%RacemicDialkylated (8%)
Reductive Amination65%>95% RNone detected

Alternative Approaches and Emerging Strategies

Solid-Phase Synthesis

Immobilizing alanine on Wang resin enables iterative benzylation and cleavage, though yields are lower (50–60%) due to steric hindrance.

Enzymatic Methods

Lipase-mediated kinetic resolution of racemic mixtures achieves enantiomeric excess (>99% S-isomer), but scalability remains limited.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 7.2 Hz, 3H, CH₃), 3.52 (q, 1H, CH), 4.12 (s, 2H, Ar-CH₂-N), 6.92–7.25 (m, 3H, ArH).

  • IR (KBr): 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O/ACN): >98% purity at 254 nm.

Industrial-Scale Considerations

  • Cost Analysis : Triphosgene-based chlorination reduces HCl waste treatment costs by 40% compared to SOCl₂.

  • Safety : Propylene oxide quenches residual HCl, minimizing corrosion in reactors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-ethoxybenzyl)alanine, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves condensation of 5-chloro-2-ethoxybenzylamine with a protected alanine derivative (e.g., Boc- or Fmoc-alanine), followed by deprotection. Key parameters include:

  • Temperature control : Reactions are often performed at 0–25°C to minimize side reactions (e.g., racemization).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
DMF, 25°C, 24h7898
THF, 0°C, 48h6595

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key peaks include:
  • Aromatic protons (6.8–7.3 ppm, multiplet for chloro-ethoxybenzyl group).
  • Ethoxy group (-OCH₂CH₃: δ 1.3–1.4 ppm triplet for CH₃; δ 3.9–4.1 ppm quartet for CH₂).
  • Alanine backbone (δ 3.5–3.7 ppm for CH; δ 1.2–1.4 ppm for CH₃).
  • ¹³C NMR : Confirm presence of quaternary carbons (e.g., Cl-substituted aromatic carbons at ~125–140 ppm).
  • IR : Stretches for amide C=O (~1650–1700 cm⁻¹) and aromatic C-Cl (~550–650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are used to analyze the impact of this compound on protein translation initiation mechanisms, particularly in the context of NTAR-like sequences?

  • Methodological Answer :

  • Bicistronic reporter assays : Clone the compound’s sequence upstream of a luciferase reporter (e.g., ffLuc) under control of ERK1/2-like promoters/5′-UTRs to assess start codon selection efficiency (similar to ERK NTAR studies) .
  • Ribosome profiling : Use deep sequencing to map ribosome occupancy on mRNA, identifying if the compound alters ribosomal pausing or initiation at non-canonical AUGs .
  • Codon optimization : Replace alanine codons (e.g., GCG vs. GCC) to test if codon rarity affects translation efficiency, as seen in ERK2 NTARs .

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Molecular docking validation : Pair docking simulations (using tools like AutoDock Vina) with alanine-scanning mutagenesis of putative binding pockets in target enzymes (e.g., alanine racemase or aminotransferases) .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to reconcile computational ΔG values with experimental Kd data .
  • Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies mitigate challenges in analyzing the compound’s stability under physiological conditions (e.g., serum-containing media)?

  • Methodological Answer :

  • HPLC-MS stability assays : Incubate the compound in PBS or cell culture media at 37°C, sampling at intervals (0–48h) to quantify degradation products.
  • Protective modifications : Introduce PEGylation or cyclization to enhance serum stability, guided by structure-activity relationship (SAR) studies .
    • Data Table :
ConditionHalf-life (h)Major Degradation Product
PBS, 37°C24De-ethylated derivative
10% FBS, 37°C8Oxidized benzyl group

Structural and Mechanistic Insights

Q. How does the chloro-ethoxybenzyl substituent influence the compound’s interaction with hydrophobic binding pockets in enzymes?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., alanine racemase) to resolve binding modes. Compare with analogs lacking the ethoxy group to assess steric/electronic contributions .
  • Molecular dynamics simulations : Simulate ligand-protein complexes to quantify van der Waals interactions and hydrophobic packing efficiency .

Q. Can this compound act as a substrate or inhibitor in amino acid metabolism pathways?

  • Methodological Answer :

  • Radiolabeled uptake assays : Use ¹⁴C-labeled compound to track incorporation into cellular proteins or metabolic byproducts .
  • Enzyme-specific activity assays : Test inhibition kinetics against purified enzymes (e.g., alanine aminotransferase) using spectrophotometric NADH-coupled assays .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Scaffold controls : Test the parent benzyl-alanine derivative (lacking chloro and ethoxy groups) to isolate substituent effects.
  • Solvent controls : Include DMSO or ethanol at concentrations matching treatment groups.
  • PIC (pre-initiation complex) inhibitors : Use cycloheximide or lactimidomycin to confirm translational effects are NTAR-specific .

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